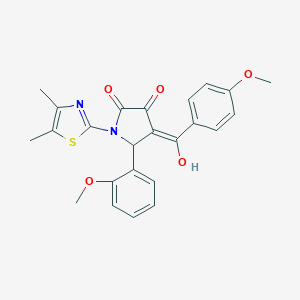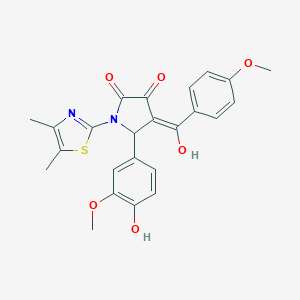![molecular formula C24H19BrN2O5 B265465 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as ABH, and its unique chemical structure has made it a promising candidate for further investigation. In
作用机制
The mechanism of action of ABH involves its ability to bind to specific proteins and modulate their activity. ABH has been found to bind to the active site of enzymes and inhibit their activity, which could be useful in the treatment of various diseases. ABH has also been found to bind to specific receptors and modulate their signaling pathways, which could be useful in the development of new therapeutic agents.
Biochemical and Physiological Effects
ABH has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of protein-protein interactions, and modulation of signal transduction pathways. ABH has also been found to induce apoptosis and cell cycle arrest in cancer cells, which could be useful in the treatment of cancer.
实验室实验的优点和局限性
The advantages of using ABH in lab experiments include its potent activity against various biological processes, its ability to bind to specific proteins and modulate their activity, and its potential as a lead compound for the development of new drugs. The limitations of using ABH in lab experiments include its complex chemical structure, which requires specific reagents and conditions for synthesis, and its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions for the investigation of ABH, including the development of new drugs based on its chemical structure, the exploration of its potential as a therapeutic agent for various diseases, and the study of its mechanism of action in greater detail. Other future directions include the development of new synthesis methods for ABH, the exploration of its potential as a diagnostic tool for various diseases, and the investigation of its potential toxicity in greater detail. Overall, ABH is a promising compound that has the potential to make significant contributions to various fields of scientific research.
合成方法
The synthesis of ABH involves a series of chemical reactions that require specific reagents and conditions. The first step involves the preparation of 4-(allyloxy)benzoic acid, which is then reacted with 4-bromoaniline to produce 4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
科学研究应用
ABH has shown promising results in various scientific research applications, including medicinal chemistry, drug discovery, and biological research. In medicinal chemistry, ABH has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ABH has also been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In drug discovery, ABH has shown potential as a lead compound for the development of new drugs to treat various diseases, including cancer, Alzheimer's disease, and inflammation. ABH has been found to inhibit the activity of enzymes that are involved in the production of inflammatory mediators, which could be useful in the treatment of inflammatory diseases.
In biological research, ABH has been used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways. ABH has been found to bind to specific proteins and modulate their activity, which could be useful in the development of new therapeutic agents.
属性
产品名称 |
4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H19BrN2O5 |
分子量 |
495.3 g/mol |
IUPAC 名称 |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19BrN2O5/c1-3-12-31-18-10-6-16(7-11-18)22(28)20-21(15-4-8-17(25)9-5-15)27(24(30)23(20)29)19-13-14(2)32-26-19/h3-11,13,21,28H,1,12H2,2H3/b22-20+ |
InChI 键 |
JBSVJHHMXSFJRB-LSDHQDQOSA-N |
手性 SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
规范 SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![1-[3-(diethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265388.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B265408.png)
![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265409.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B265410.png)
![(4E)-1-benzyl-5-(3-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B265412.png)

